molecular formula C19H19N3O3 B5675111 N-(2-methoxyphenyl)-2,6,8-trimethyl-5-nitro-4-quinolinamine

N-(2-methoxyphenyl)-2,6,8-trimethyl-5-nitro-4-quinolinamine

Cat. No. B5675111
M. Wt: 337.4 g/mol
InChI Key: USIJSJBRGYSPFO-UHFFFAOYSA-N
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Description

"N-(2-methoxyphenyl)-2,6,8-trimethyl-5-nitro-4-quinolinamine" is a compound related to the quinoline family, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds similar to "N-(2-methoxyphenyl)-2,6,8-trimethyl-5-nitro-4-quinolinamine" often involves multiple steps, including the formation of quinoline nuclei, aminodehalogenation, and nucleophilic substitution. For example, in the synthesis of related quinolinamines, methods like Fischer's indole synthesis, catalytic dehydrogenation, and oxidation with Fremy's reagent are utilized (Helissey et al., 1987).

Molecular Structure Analysis

Quinoline derivatives often possess complex molecular structures with multiple substituent groups that can influence their chemical and physical properties. X-ray crystallography is commonly used to determine the precise molecular structure of these compounds, revealing details such as bond lengths, angles, and spatial arrangement (Bosch et al., 2001).

Chemical Reactions and Properties

Quinoline derivatives exhibit various chemical reactions, including nucleophilic substitutions, redox reactions, and interactions with different reagents. Their chemical properties are significantly influenced by the presence of functional groups such as nitro, methoxy, and alkyl groups (Dyablo et al., 2015).

properties

IUPAC Name

N-(2-methoxyphenyl)-2,6,8-trimethyl-5-nitroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-11-9-12(2)19(22(23)24)17-15(10-13(3)20-18(11)17)21-14-7-5-6-8-16(14)25-4/h5-10H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIJSJBRGYSPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C(C=C(N=C12)C)NC3=CC=CC=C3OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2,6,8-trimethyl-5-nitroquinolin-4-amine

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